1,2,4-Butanetriol-1,4-dinitrate

Vue d'ensemble

Description

1,2,4-Butanetriol-1,4-dinitrate: is a chemical compound with the molecular formula C4H8N2O7. It is a colorless to brown explosive liquid used primarily as a propellant in various missile systems. This compound is also known for its application in the synthesis of energetic plasticizers, which are crucial in the production of propellants and explosives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Butanetriol-1,4-dinitrate can be synthesized through several methods. One common method involves the hydroformylation of glycidol followed by the reduction of the product. Another method includes the sodium borohydride reduction of esterified malic acid or the catalytic hydrogenation of malic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered strains of Escherichia coli. These strains are designed to optimize the biosynthetic pathway for the production of 1,2,4-butanetriol, which is then nitrated to form this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Butanetriol-1,4-dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry: 1,2,4-Butanetriol-1,4-dinitrate is used in the synthesis of energetic plasticizers, which are essential in the production of propellants and explosives. It is also used as a starting reagent in the synthesis of various quaternary ammonium lipids .

Biology and Medicine: In the field of biology, this compound is used in the study of enzymatic reactions and metabolic pathways. In medicine, it serves as a precursor for the synthesis of certain pharmaceutical compounds.

Industry: Industrially, this compound is used in the production of high-energy materials, including propellants for missiles and rockets. Its unique properties make it a valuable component in the formulation of advanced energetic materials .

Mécanisme D'action

The mechanism of action of 1,2,4-butanetriol-1,4-dinitrate involves the decomposition of the nitrate ester bonds. This decomposition can be initiated by the abstraction of a hydrogen atom, leading to the formation of reactive intermediates. The process can be divided into two stages: the initial stage involves the elimination of HONO, while the second stage is characterized by autocatalytic decomposition driven by the accumulation of NO2 .

Comparaison Avec Des Composés Similaires

Nitroglycerin: Similar to 1,2,4-butanetriol-1,4-dinitrate, nitroglycerin is a nitrate ester used as an explosive and in medical applications.

Pentaerythritol tetranitrate: Another nitrate ester with applications in explosives and propellants.

Nitroisobutylglycerol trinitrate: This compound is also used as an energetic plasticizer and shares similar explosive properties.

Uniqueness: this compound is unique due to its specific molecular structure, which allows for a controlled decomposition process. This property makes it particularly valuable in applications requiring precise energy release, such as in missile propellants .

Activité Biologique

1,2,4-Butanetriol-1,4-dinitrate (BTDN) is a nitrate ester derived from 1,2,4-butanetriol, which is recognized for its potential applications in both industrial and biological contexts. This compound exhibits significant biological activity, particularly as a precursor in the synthesis of energetic materials and as a potential therapeutic agent in medical applications. This article explores the biological activity of BTDN, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure

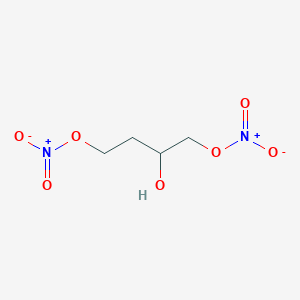

This compound is characterized by its dinitrate ester groups attached to a butanetriol backbone. The structural formula can be represented as follows:

Synthesis Methods

BTDN can be synthesized through various chemical methods. Common routes include:

- Nitration of 1,2,4-butanetriol : This process involves the reaction of 1,2,4-butanetriol with nitric acid under controlled conditions to form BTDN.

- Microbial synthesis : Recent advancements have explored the use of engineered strains of Escherichia coli to biosynthesize 1,2,4-butanetriol from xylose, which can then be nitrated to produce BTDN .

The biological activity of BTDN primarily stems from its ability to release nitric oxide (NO) upon decomposition. The mechanism involves:

- Decomposition of Nitrate Ester Bonds : The nitrate ester bonds in BTDN can decompose to release NO, which is a potent vasodilator .

- Biotransformation : Similar compounds like glyceryl trinitrate (GTN) undergo biotransformation in vascular smooth muscle tissues, leading to relaxation and vasodilation effects .

Biological Effects

- Vasodilation : BTDN has been shown to induce relaxation in vascular tissues by increasing intracellular cGMP levels through NO release.

- Antithrombotic Activity : Studies indicate that BTDN may inhibit platelet aggregation, contributing to its potential use in cardiovascular therapies .

Case Study 1: Vascular Smooth Muscle Relaxation

In a study involving isolated rabbit aortic strips (RAS), BTDN was tested for its ability to induce relaxation. The results demonstrated that:

- BTDN effectively reduced phenylephrine-induced contraction in RAS.

- The concentration of glyceryl dinitrate (GDN), a metabolite of GTN and similar compounds, was significantly correlated with the degree of relaxation observed .

Case Study 2: Microbial Production Optimization

Research has focused on optimizing the microbial production of 1,2,4-butanetriol as a precursor for BTDN. Key findings include:

- Enhanced production rates were achieved through metabolic engineering techniques applied to Saccharomyces cerevisiae, improving yields significantly from xylose substrates .

- The biosynthetic pathway established shows promise for sustainable production methods compared to traditional chemical synthesis .

Biological Activity Summary Table

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Vasodilation | NO release | Increased blood flow and reduced blood pressure |

| Antithrombotic | Inhibition of platelet aggregation | Reduced risk of thrombus formation |

| Enzymatic reactions | Substrate for various biochemical pathways | Potential therapeutic applications |

Propriétés

IUPAC Name |

(2-hydroxy-4-nitrooxybutyl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O7/c7-4(3-13-6(10)11)1-2-12-5(8)9/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVLJENCCRCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.